N-(4-Bromo-2-methoxyphenyl)propanamide
Description
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
N-(4-bromo-2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H12BrNO2/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
BLCSKCXSBZLSME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Br)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(4-Bromo-2-methoxyphenyl)propanamide
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Step 1: Preparation of the precursor N-(4-methoxyphenyl)propanamide.
- Step 2: Selective bromination of the aromatic ring at the 4-position to introduce the bromine substituent.
This approach leverages the directing effects of the methoxy group and the amide functionality to achieve regioselective bromination.
Detailed Synthetic Procedures
Preparation of N-(4-Methoxyphenyl)propanamide
A common method to prepare N-(4-methoxyphenyl)propanamide involves the condensation of 4-anisidine (4-methoxyaniline) with propanoic acid or its activated derivatives (e.g., acid chloride or anhydride), under dehydrating conditions.
- Reagents: 4-Anisidine, propanoic acid or propanoic acid chloride, coupling agents (e.g., DCC or EDC), or direct heating with propanoic acid.
- Conditions: Typically performed in an inert solvent such as dichloromethane or toluene, with or without a base, under reflux or room temperature.
This step yields the amide intermediate with high purity and moderate to good yields.
Bromination of N-(4-Methoxyphenyl)propanamide
The bromination is performed to introduce a bromine atom selectively at the 4-position of the aromatic ring bearing the methoxy substituent.
- Reagents: Bromine (Br2), N-bromosuccinimide (NBS), or brominating agents such as dibromoisocyanuric acid.
- Solvents: Commonly dichloromethane (DCM), acetic acid, or other inert solvents.
- Conditions: Reaction temperature is generally controlled between 0°C and room temperature to avoid polybromination.
- Mechanism: Electrophilic aromatic substitution directed by the activating methoxy group and the amide substituent.
The product, this compound, is isolated by extraction, washing, drying, and purification via column chromatography or recrystallization.
Alternative Synthetic Routes
- Radical Bromodecarboxylation: Utilizing bromoisocyanurate under UV irradiation to induce radical bromination of arenecarboxylic acids, which can be adapted for related aromatic systems.
- Catalytic Methods: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may be employed to install the amide functionality after bromination of the aromatic ring, offering an alternative sequence.
Data Table: Summary of Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amide formation | 4-Anisidine + Propanoic acid chloride + base | Dichloromethane | Room temp/reflux | 2–6 hours | 70–85 | Standard amidation |
| Bromination | Bromine or NBS, dibromoisocyanuric acid | DCM or Acetic acid | 0–25°C | 2–24 hours | 60–78 | Electrophilic aromatic substitution |
| Radical bromodecarboxylation | Bromoisocyanurate + UV irradiation | Various | Room temp | 24 hours | Variable | Radical mechanism, less common |
| Pd-catalyzed amide formation | Pd(OAc)2, racemic-2-(di-tert-butylphosphino)-1,1'-binaphthyl, Cs2CO3 | Toluene | 70°C | 48 hours | 47 | Alternative sequence |
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR): The aromatic protons show characteristic shifts consistent with bromination at the 4-position and the presence of a methoxy group at the 2-position. The amide NH appears as a singlet or broad signal in the 7–9 ppm range.
- Mass Spectrometry: Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) confirms the molecular ion peak consistent with the molecular formula C10H12BrNO2 (molecular weight approx. 258.11 g/mol).
- Purity and Yield: Purification by silica gel chromatography using hexane-ethyl acetate mixtures yields the compound as a white solid with yields ranging from 60% to 78% depending on reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of N-(4-substituted-2-methoxyphenyl)propanamide derivatives.
Oxidation: Formation of 4-bromo-2-methoxybenzoic acid or 4-bromo-2-methoxybenzaldehyde.
Reduction: Formation of N-(4-bromo-2-methoxyphenyl)propanamine.
Scientific Research Applications
N-(4-Bromo-2-methoxyphenyl)propanamide is a synthetic organic compound with a molecular weight of approximately 258.11 g/mol. It contains a bromine atom and a methoxy group attached to a phenyl ring, influencing its chemical properties and reactivity. The compound is used in scientific research and specialty chemical development.
Scientific Research Applications
This compound is used in various scientific research applications.
Chemistry this compound serves as a building block in synthesizing complex organic molecules. It can undergo reactions such as substitution, oxidation, and reduction using reagents like sodium azide, potassium permanganate, and lithium aluminum hydride. The compound's bromine atom and methoxy group give it unique chemical reactivity.
Biology It is employed to study enzyme inhibition and protein-ligand interactions. Studies suggest it can affect specific enzymes or receptors, influencing metabolic pathways.
Medicine The compound is investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities [1, 4]. Its mechanism of action involves interaction with specific molecular targets, where the bromine atom and methoxy group play key roles in binding to active sites, inhibiting enzyme activity, or modulating receptor function and interfering with cellular signaling pathways, affecting cell proliferation and apoptosis.
Industry this compound is utilized in developing specialty chemicals and materials.
Biological Activities
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
N-(4-Bromophenyl)-2-chloropropanamide (C₉H₉BrClNO)
- Molecular Weight : 262.53 g/mol.
- Key Differences : Chlorine replaces the methoxy group on the propanamide chain, and the phenyl ring lacks the ortho-methoxy substituent.
- Impact : The chlorine atom (electron-withdrawing) increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic acyl substitution compared to the methoxy-containing analog. The absence of the ortho-methoxy group reduces steric hindrance and alters electronic interactions with biological targets .
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide (C₁₀H₁₁BrN₂O₃)
- Molecular Weight : 287.11 g/mol.
- Key Differences : A nitro group (strong electron-withdrawing) at the phenyl para position and a methyl group on the propanamide chain.
- Impact: The nitro group significantly lowers electron density on the phenyl ring, directing reactivity toward electrophilic substitution at meta positions.
Halogen and Heterocyclic Modifications
n-(4-Bromo-3-methylphenyl)-2-chloropropanamide (C₁₀H₁₁BrClNO)
- Molecular Weight : 276.56 g/mol.
- Key Differences : A methyl group at the phenyl 3-position and chlorine on the propanamide chain.
- However, the altered substitution pattern (3-methyl vs. 2-methoxy) may reduce resonance stabilization of the phenyl ring, affecting stability .
2-[(4-Bromophenyl)amino]-N-ethylpropanamide (C₁₁H₁₅BrN₂O)
- Molecular Weight : 271.15 g/mol.
- Key Differences: An ethyl group replaces the methoxy substituent, and an amino linkage connects the phenyl ring to the propanamide.
- Impact: The amino group enables hydrogen bonding, improving solubility in polar solvents. The ethyl group introduces steric bulk, which may interfere with binding to compact active sites in enzymes .
Heterocyclic and Sulfonyl Derivatives
N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (C₁₂H₁₄N₄O₂)
- Molecular Weight : 258.27 g/mol.
- Key Differences : A triazole ring replaces the bromine atom, and the methoxy group is retained at the phenyl para position.
- Impact : The triazole group enhances π-π stacking and hydrogen-bonding capabilities, making this compound more suitable for targeting proteins or nucleic acids. However, the absence of bromine reduces electrophilic reactivity .
2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide (C₁₄H₁₆BrNO₃S)
- Molecular Weight : 358.26 g/mol.
- Key Differences : A sulfonyl group and propenyl chain are added to the propanamide nitrogen.
- Impact : The sulfonyl group increases acidity of the adjacent hydrogen, facilitating deprotonation in basic conditions. The propenyl chain introduces unsaturation, enabling conjugation or polymerization reactions .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| N-(4-Bromo-2-methoxyphenyl)propanamide | C₁₀H₁₂BrNO₂ | 258.12 | 4-Br, 2-OMe on phenyl | High stability; moderate electrophilicity |
| N-(4-Bromophenyl)-2-chloropropanamide | C₉H₉BrClNO | 262.53 | 4-Br on phenyl; 2-Cl on propanamide | Enhanced acyl substitution reactivity |
| 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide | C₁₀H₁₁BrN₂O₃ | 287.11 | 4-NO₂ on phenyl; 2-Me on propanamide | Low electron density on phenyl; steric bulk |
| n-(4-Bromo-3-methylphenyl)-2-chloropropanamide | C₁₀H₁₁BrClNO | 276.56 | 4-Br, 3-Me on phenyl; 2-Cl | Increased lipophilicity |
| N-(4-Methoxyphenyl)-3-(1H-triazol-1-yl)propanamide | C₁₂H₁₄N₄O₂ | 258.27 | 4-OMe on phenyl; triazole | Enhanced hydrogen bonding |
Key Research Findings
- Electronic Effects : Methoxy groups (electron-donating) stabilize the phenyl ring via resonance, while nitro or chlorine substituents (electron-withdrawing) increase reactivity at specific positions .
- Biological Activity : Triazole- and pyrazolyl-modified propanamides show enhanced interactions with neuronal cells, as demonstrated in SH-SY5Y cytotoxicity assays .
- Synthetic Utility : Bromine atoms facilitate cross-coupling reactions (e.g., Suzuki), whereas sulfonyl groups expand utility in sulfonamide-based drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
